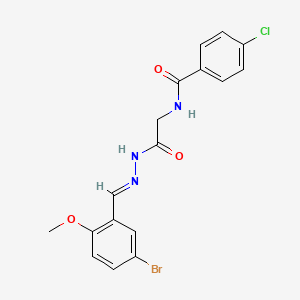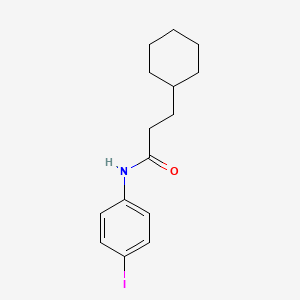
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a chlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Products may include the corresponding hydrazine derivatives.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxybenzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the hydrazone moiety could be involved in redox reactions or covalent modifications of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N’-(5-Bromo-2-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these functional groups makes it distinct from other similar compounds and may confer unique biological or chemical activities.
Eigenschaften
Molekularformel |
C17H15BrClN3O3 |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI-Schlüssel |
MUJJOMYWUBVIOM-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15015061.png)

![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
